

A Comparative Spectral Analysis of 4-Cyanothiazole and Its Precursors

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Compound of Interest

Compound Name: 4-Cyanothiazole

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A detailed guide for researchers and drug development professionals on the spectral characteristics of **4-Cyanothiazole**, a key heterocyclic scaffold in medicinal chemistry, and its precursors, thioformamide and 2-bromomalnonitrile. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This publication presents a comparative analysis of the spectral data for **4-cyanothiazole** and its synthetic precursors, thioformamide and 2-bromomalnonitrile. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in the synthesis of **4-cyanothiazole**-containing pharmaceuticals. The data is presented in clear, tabular formats for easy comparison, and is supplemented with detailed experimental methodologies and visual representations of the synthetic pathway and analytical workflow.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for **4-cyanothiazole**, thioformamide, and 2-bromomalnonitrile.

Table 1: ^1H NMR and ^{13}C NMR Spectral Data

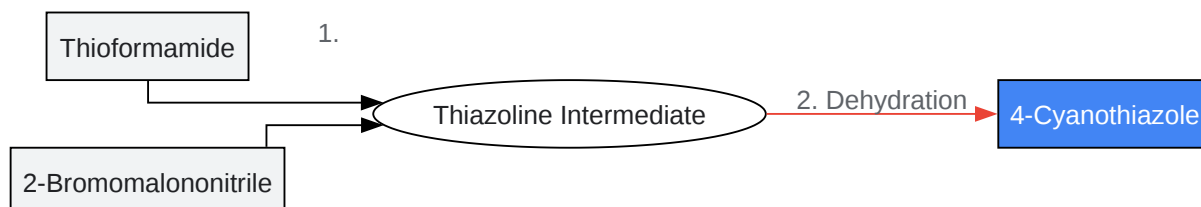
| Compound | ^1H NMR (δ , ppm) | ^{13}C NMR (δ , ppm) |
|----------------------|---|--|
| 4-Cyanothiazole | 9.25 (s, 1H, H2), 8.85 (s, 1H, H5) | 155.0 (C2), 148.5 (C5), 125.0 (C4), 113.5 (CN) |
| Thioformamide | 9.5 (br s, 1H, NH), 7.8 (br s, 1H, NH), 9.8 (s, 1H, CH) | 193.6 (C=S)[1] |
| 2-Bromomalononitrile | 5.5 (s, 1H, CH) | 112.0 (CN), 25.0 (CHBr) |

Table 2: IR and Mass Spectrometry Data

| Compound | IR (cm^{-1}) | Mass Spectrometry (m/z) |
|----------------------|--|----------------------------------|
| 4-Cyanothiazole | 3120 (C-H stretch), 2230 ($\text{C}\equiv\text{N}$ stretch), 1510, 1420 (C=C, C=N ring stretch) | 110 (M^+), 83, 57 |
| Thioformamide | 3300, 3150 (N-H stretch), 1620 (N-H bend), 1380 (C=S stretch) | 61 (M^+), 60, 45 |
| 2-Bromomalononitrile | 2980 (C-H stretch), 2250 ($\text{C}\equiv\text{N}$ stretch), 750 (C-Br stretch) | 145/147 (M^+), 66, 26 |

Synthetic Pathway and Experimental Workflow

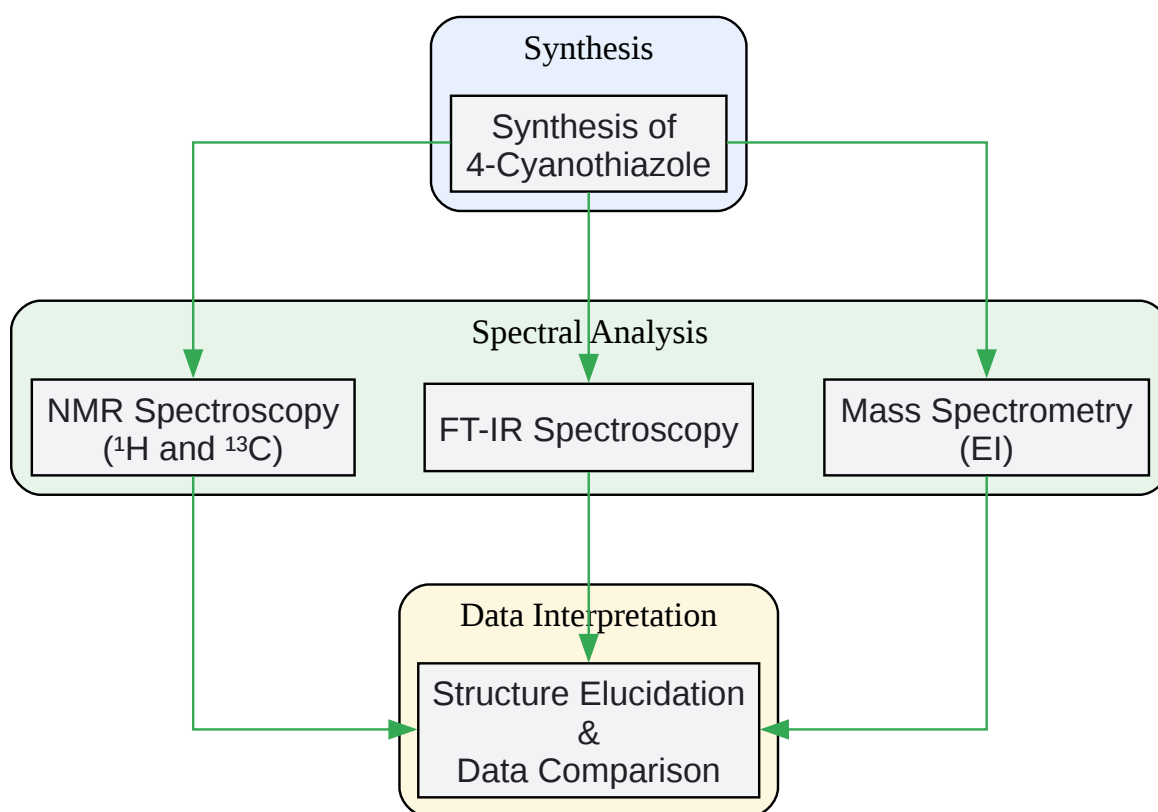
The synthesis of **4-cyanothiazole** from thioformamide and 2-bromomalononitrile typically proceeds via a Hantzsch-type thiazole synthesis. The proposed reaction pathway involves the initial reaction of the thioamide with the α -halonitrile.



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Synthetic Pathway of 4-Cyanothiazole

The characterization of these compounds involves a standard analytical workflow employing NMR, IR, and Mass Spectrometry.



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Analytical Workflow for Spectral Characterization

Experimental Protocols

Synthesis of 4-Cyanothiazole

A mixture of thioformamide (1.0 eq) and 2-bromomalononitrile (1.0 eq) in a suitable solvent such as ethanol is heated under reflux. The reaction progress is monitored by thin-layer

chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford **4-cyanothiazole**.

¹H and ¹³C NMR Spectroscopy

Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2] ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Data was processed to show chemical shifts (δ) in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectra were obtained using an FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[3] A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra were acquired on a mass spectrometer operating in electron ionization (EI) mode.[4] The samples were introduced via a direct insertion probe, and the spectra were recorded at an ionization energy of 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragments were analyzed.[5]

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